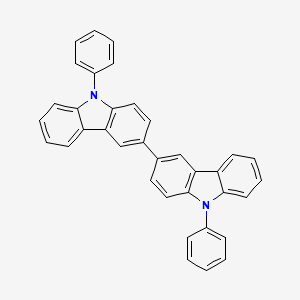

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

Descripción

Significance of Carbazole-Based Compounds in Organic Electronics

Carbazole (B46965) and its derivatives are cornerstone materials in the field of organic electronics. Their widespread use stems from a combination of desirable properties including low cost, high thermal and chemical stability, and excellent hole-transporting capabilities. rsc.orgnih.gov The fundamental 9H-carbazole structure is a tricyclic molecule with an electron-rich nitrogen atom within a pyrrole (B145914) ring fused to two benzene (B151609) rings. rsc.org This configuration results in extensive electron delocalization, making the carbazole unit an effective hole transporter. rsc.org

The versatility of the carbazole moiety lies in its amenability to functionalization at various positions, particularly the nitrogen (N-9), and the 3, 6, 2, and 7 positions of the carbazole rings. rsc.org These modifications allow for the fine-tuning of its electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility. rsc.orgntu.edu.tw Consequently, carbazole derivatives are integral components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors. rsc.orgossila.com They can function as host materials for phosphorescent emitters, fluorescent emitters, and materials for thermally activated delayed fluorescence (TADF). rsc.orgntu.edu.tw

Structural Characteristics and Conjugation Pathways of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

This compound, often abbreviated as BCzPh, is a dimeric carbazole derivative with two carbazole units linked at their 3 and 3' positions. ossila.com This specific linkage is crucial as it extends the π-conjugation across the two carbazole moieties, a key factor for efficient charge transport. ntu.edu.tw The 3,3'-linkage is known to optimize the electronic properties for applications like OLEDs.

A defining feature of BCzPh is the presence of phenyl groups at the 9 and 9' positions (the nitrogen atoms) of the bicarbazole core. These bulky phenyl groups play a significant role in the molecule's properties. They introduce steric hindrance that can prevent close packing and aggregation of the molecules in the solid state. ossila.com This is advantageous as it can reduce the formation of excimers, which are excited-state dimers that can lead to quenching of luminescence and reduced device efficiency. ossila.com The phenyl substitution also enhances the thermal and morphological stability of thin films made from this material. ossila.com

The combination of the extended conjugation from the 3,3'-bicarbazole core and the steric and stability-enhancing effects of the 9,9'-diphenyl substitution results in a material with a high triplet energy, good hole-transporting properties, and excellent thermal stability, making it a highly sought-after material in organic electronics. ossila.commdpi.com

Overview of Key Research Areas for this compound

Research on this compound is predominantly focused on its application in organic light-emitting diodes (OLEDs), particularly as a host material for phosphorescent emitters (PhOLEDs). Its high triplet energy is a key attribute, as it allows for efficient energy transfer to the phosphorescent guest molecules without significant energy loss. ossila.comresearchgate.net

Another significant area of research is its use as an electron-donating component in exciplex-forming systems. ossila.com An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. In OLEDs, exciplex emission can be harnessed to achieve high efficiencies. BCzPh, being electron-rich, can form exciplexes with suitable electron-accepting materials, which can then act as the emitting layer or as a co-host system to improve device performance. rsc.org Studies have shown that using BCzPh in an exciplex co-host system for a green phosphorescent emitter can lead to OLEDs with very high external quantum efficiencies and extremely low efficiency roll-off at high brightness. rsc.org

Furthermore, derivatives of 3,3'-bicarbazole, including those with different substitutions at the 9,9'-positions, are being explored for solution-processed OLEDs. mdpi.com The ability to process these materials from solution could lead to lower-cost manufacturing of large-area displays and lighting panels. Research in this area investigates how modifications to the molecular structure, such as adding alkyl chains to the phenyl groups, affect solubility and film-forming properties while maintaining the desirable electronic characteristics. mdpi.com

The fundamental photophysical and electrochemical properties of BCzPh and its derivatives are also a subject of ongoing investigation to better understand the structure-property relationships and to rationally design new and improved materials for next-generation organic electronic devices.

Data Tables

Table 1: Physicochemical Properties of this compound (BCzPh)

| Property | Value | Source(s) |

| CAS Number | 57102-62-2 | ossila.com |

| Molecular Formula | C₃₆H₂₄N₂ | ossila.com |

| Molecular Weight | 484.59 g/mol | ossila.com |

| HOMO Level | -5.67 eV | ossila.com |

| LUMO Level | -2.3 eV | ossila.com |

| Glass Transition Temp. (Tg) | 100 °C | ossila.com |

| Absorption (λmax) | 303 nm (in DCM) | ossila.com |

| Fluorescence (λmax) | 391, 408 nm (in DCM) | ossila.com |

Table 2: Performance of a Solution-Processed Green PhOLED with a 3,3'-Bicarbazole Host

Device structure with a host material analogous to BCzPh, demonstrating the potential of the 3,3'-bicarbazole core.

| Host Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Source(s) |

| BCz-tBuPh | 43.1 | 40.0 | 12.5 | mdpi.com |

| BCz-nBuPh | 30.8 | 28.1 | 8.8 | mdpi.com |

*BCz-tBuPh: 9,9'-di(4-tert-butylphenyl)-9H,9'H-3,3'-bicarbazole; BCz-nBuPh: 9,9'-di(4-n-butylphenyl)-9H,9'H-3,3'-bicarbazole

Structure

3D Structure

Propiedades

IUPAC Name |

9-phenyl-3-(9-phenylcarbazol-3-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-3-11-27(12-4-1)37-33-17-9-7-15-29(33)31-23-25(19-21-35(31)37)26-20-22-36-32(24-26)30-16-8-10-18-34(30)38(36)28-13-5-2-6-14-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTPESFJWCJELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347599 | |

| Record name | 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57102-62-2 | |

| Record name | 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bi-9H-carbazole, 9,9'-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

The formation of the this compound core can be achieved through several established synthetic pathways, including classic coupling reactions and direct oxidative methods.

Ullmann Coupling Reaction with 3,3'-Bicarbazole Precursors

The Ullmann coupling reaction represents a traditional and effective method for the N-arylation of carbazole (B46965) systems. In the synthesis of this compound, this reaction typically involves the coupling of the 3,3'-bicarbazole backbone with an aryl halide, such as phenyl bromide or phenyl iodide, in the presence of a copper catalyst. This method is particularly useful for introducing aryl substituents onto the nitrogen atoms of the bicarbazole core.

A common procedure involves heating 9H,9'H-3,3'-bicarbazole with phenyl bromide, a copper(I) iodide (CuI) catalyst, and a base like potassium carbonate (K₂CO₃) in a high-boiling solvent such as dimethylformamide (DMF). One study reported a yield of 67% for this transformation. This copper-catalyzed C-N bond formation is a foundational strategy for preparing the title compound from its non-N-substituted precursor.

Oxidative Coupling Reactions (e.g., FeCl₃-mediated synthesis)

Oxidative coupling provides a more direct route to this compound by forming the C-C bond between two molecules of a 9-phenyl-9H-carbazole precursor. This approach bypasses the need to first synthesize the 3,3'-bicarbazole backbone.

Iron(III) chloride (FeCl₃) is a widely used and cost-effective oxidant for this purpose. The reaction involves dissolving 9-phenyl-9H-carbazole in a suitable solvent like chloroform or dichloromethane, followed by the addition of FeCl₃, which induces the dimerization at the 3- and 3'-positions. While effective, yields can be moderate; one report cited a 35% yield for this reaction when conducted in chloroform at room temperature for one hour. A similar method was employed for the synthesis of 9,9'-bis(4-methyl-phenyl)-9H,9'H-3,3'-bicarbazole, where 9-(4-methyl-phenyl)carbazole was treated with anhydrous FeCl₃ in dichloromethane for six hours at room temperature.

More efficient oxidative coupling systems have been developed. A notably high-yield synthesis was achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant in the presence of methanesulfonic acid (MSA). This method, when applied to 9-phenyl-9H-carbazole in dichloromethane (DCM) at room temperature, produced this compound in 95% yield in just one minute.

| Starting Material | Oxidant/Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 9-Phenyl-carbazole | FeCl₃ | Chloroform | RT, 1 hr, N₂ | 35% |

| 9-Phenyl-9H-carbazole | DDQ, MSA | DCM | RT, 1 min | 95% |

| 9-(4-methyl-phenyl)carbazole | FeCl₃ | Dichloromethane | RT, 6 hrs | Data not available |

Alternative C-C Coupling Approaches

Beyond the Ullmann and direct oxidative coupling reactions, other transition-metal-catalyzed cross-coupling methods offer versatile pathways to the bicarbazole framework. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. This approach can be used to construct the 3,3'-bicarbazole backbone by reacting a carbazole-3-boronic acid derivative with a 3-halocarbazole derivative in the presence of a palladium catalyst.

Another alternative involves the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This reagent has been shown to assist in the aromatic C-C coupling of carbazoles. One study demonstrated a two-step synthesis of this compound starting from 9H-carbazole. The first step was an Ullmann reaction to produce 9-phenyl-carbazole (95% yield), which was then subjected to C-C coupling using Eaton's reagent at 110°C for 12 hours, affording the final product in 44% yield for the second step.

Strategies for Functionalization and Derivatization

The modification of the this compound structure is crucial for fine-tuning its electronic properties, solubility, and morphological stability for device applications. Strategies include adding alkyl groups to enhance solubility or introducing electron-withdrawing groups to modulate charge-transport characteristics.

Synthesis of Alkyl-Substituted this compound Derivatives (e.g., di-n-butylphenyl, di-t-butylphenyl)

To improve the processability of bicarbazole-based materials, particularly for solution-processed OLEDs, alkyl groups are often introduced onto the peripheral phenyl rings. These groups enhance solubility in common organic solvents and can influence film morphology. The synthesis of such derivatives is typically achieved via the Ullmann coupling reaction, starting from the 3,3'-bicarbazole core.

For instance, 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) were synthesized by reacting 3,3'-bicarbazole with the corresponding 1-iodo-4-alkylbenzene. The reaction is carried out using copper powder as the catalyst and potassium carbonate as the base in DMF at an elevated temperature (145°C). These alkylated derivatives exhibit significantly improved solubility in solvents like chloroform and toluene compared to the unsubstituted 3,3'-bicarbazole precursor.

| Target Derivative | Aryl Halide | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| BCz-nBuPh | 1-n-butyl-4-iodobenzene | 3,3′-Bicarbazole, Cu powder, K₂CO₃ | DMF | 145°C, overnight, N₂ |

| BCz-tBuPh | 1-t-butyl-4-iodobenzene | 3,3′-Bicarbazole, Cu powder, K₂CO₃ | DMF | 145°C, overnight, N₂ |

Introduction of Electron-Withdrawing Groups (e.g., cyano-substitution)

The introduction of electron-withdrawing groups onto the bicarbazole framework is a key strategy for designing bipolar host materials or thermally activated delayed fluorescence (TADF) emitters. These groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the material's charge injection and transport properties.

A common approach involves incorporating strong electron-accepting moieties, such as triazine units. For example, the compound 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole (CzT) was synthesized to function as a TADF emitter. In this molecule, the electron-donating bicarbazole unit is linked to an electron-deficient 1,3,5-triazine acceptor. This molecular design leads to a spatial separation of the HOMO and LUMO, which is a critical feature for TADF materials. While cyano-substitution is another viable strategy for introducing electron-withdrawing character, specific synthetic details for the direct cyano-functionalization of the this compound core are less commonly reported in comparison to the addition of larger acceptor units like triazines. The general strategy, however, remains the functionalization of the core with groups that possess strong electron-accepting capabilities to tailor the optoelectronic properties.

Incorporation of Other Functional Moieties (e.g., hydrazono-substituents)

The introduction of hydrazono-substituents onto the this compound framework can impart unique photophysical and electrochemical characteristics, potentially leading to novel materials for optoelectronic applications. The synthesis of hydrazone derivatives typically proceeds through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative. Therefore, the primary synthetic challenge lies in the initial introduction of a carbonyl group onto the bicarbazole scaffold.

Standard electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction and Friedel-Crafts acylation, are established methods for introducing formyl (-CHO) and acyl (-COR) groups, respectively, onto electron-rich aromatic systems like carbazoles.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to install a formyl group. jk-sci.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com Given the electron-rich nature of the carbazole rings, this compound is a suitable substrate for this reaction. The reaction of this compound with the Vilsmeier reagent would be expected to yield a mono- or di-formylated product, depending on the reaction conditions. For instance, the formylation of a diaza helicene containing carbazole units has been successfully achieved using DMF and POCl₃. ktu.edu

Similarly, Friedel-Crafts acylation can be employed to introduce a keto-group. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comthermofisher.com This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction of this compound with an appropriate acyl halide would lead to the corresponding acyl-substituted bicarbazole derivative.

Once the carbonyl-functionalized this compound is obtained, the final step is the condensation with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form the target hydrazono-substituted product. uobaghdad.edu.iqnih.govresearchgate.netminarjournal.commdpi.com This reaction is typically carried out in a suitable solvent, often with acid catalysis.

The general synthetic scheme can be summarized as follows:

Formylation/Acylation: Introduction of a carbonyl group onto the this compound core via Vilsmeier-Haack reaction or Friedel-Crafts acylation.

Condensation: Reaction of the resulting carbonyl-containing bicarbazole with a hydrazine to yield the hydrazone derivative.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1a | Vilsmeier-Haack Formylation | DMF, POCl₃ | Formyl-9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |

| 1b | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |

| 2 | Hydrazone Formation | NH₂NHR' | Hydrazono-substituted this compound |

Advanced Purification Techniques for High-Purity Material (e.g., sublimation)

The performance of organic electronic devices is highly dependent on the purity of the materials used. For compounds like this compound, which are often employed in organic light-emitting diodes (OLEDs) and other optoelectronic applications, achieving very high purity is crucial. While traditional purification methods like recrystallization are employed, advanced techniques such as sublimation are often necessary to meet the stringent purity requirements.

Sublimation , specifically temperature gradient sublimation , is a widely used and effective method for purifying organic small molecules for electronic applications. ktu.eduresearchgate.net This technique is particularly suitable for thermally stable compounds that can transition directly from the solid to the gas phase without passing through a liquid phase at reduced pressure. The process involves heating the crude material in a vacuum, causing it to sublime. The vapor then travels along a temperature gradient and condenses on a cooler surface, leaving non-volatile impurities behind. Volatile impurities travel further down the tube to cooler zones. This spatial separation allows for the collection of highly purified material. wikipedia.org

The key advantages of sublimation for purifying this compound and its derivatives include:

High Purity: Sublimation can effectively remove both less volatile and more volatile impurities, often achieving purities exceeding 99.9%.

Solvent-Free: Unlike recrystallization, sublimation is a dry process, which eliminates the risk of solvent contamination in the final product. nih.gov

Formation of High-Quality Thin Films: In many applications, the purified material is subsequently deposited as a thin film via vacuum deposition. Sublimation purification ensures that the material is suitable for this process.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Good for removing insoluble impurities and can be scaled up. | Potential for solvent inclusion; may not remove impurities with similar solubility. |

| Column Chromatography | Differential adsorption on a stationary phase. | Effective for separating complex mixtures. | Can be time-consuming and requires large volumes of solvent. |

| Sublimation | Differences in vapor pressure. | Achieves very high purity, solvent-free, suitable for organic electronics. | Requires the compound to be thermally stable and volatile under vacuum. |

In practice, a multi-step purification protocol is often employed, where crude this compound may first be purified by column chromatography and/or recrystallization to remove bulk impurities, followed by one or more cycles of temperature gradient sublimation to achieve the final, ultra-high purity required for device fabrication.

Photophysical Processes and Excited State Dynamics

Mechanisms of Photoluminescence in 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

Photoluminescence is a key characteristic of BCzPh, involving the absorption of photons and subsequent emission of light. The efficiency and spectral characteristics of this process are dictated by its intrinsic molecular structure and the extent of electronic communication across the molecule.

The intrinsic emission of this compound is characterized by its fluorescence spectrum. In a solvent such as dichloromethane, the compound exhibits distinct absorption and emission properties. The absorption spectrum shows a maximum at approximately 303 nm. Upon excitation, it displays photoluminescence (PL) with peaks observed at 391 nm and 408 nm. These emissions correspond to the energy difference between the first excited singlet state (S₁) and the ground state (S₀) of the molecule. The photophysical properties of bicarbazole derivatives are primarily governed by the π-π* transition of the conjugated bicarbazole core. mdpi.com

Table 1: Photophysical and Electrochemical Properties of this compound

| Property | Value | Reference |

| Photoluminescence (PL) Peaks | 391 nm, 408 nm (in dichloromethane) | |

| Absorption Maximum (λ_max) | 303 nm (in dichloromethane) | |

| HOMO Level | -5.4 eV | |

| LUMO Level | -2.1 eV | |

| Glass Transition Temp. (Tg) | ~204–208°C |

The structure of this compound is central to its photoluminescent properties. The molecule consists of two carbazole (B46965) units linked at their 3 and 3' positions. This specific linkage, combined with the planar nature of the carbazole units, creates an extended π-conjugated system across the bicarbazole core. This extensive conjugation is crucial for delocalizing the π-electrons, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The 3,3'-linkage is considered optimal for maximizing these electronic effects, enhancing the electron-donating capacity of the molecule compared to other linkage isomers. This effective conjugation facilitates the π-π* electronic transitions that are responsible for its characteristic absorption and emission, contributing to its performance in optoelectronic applications. mdpi.com

Exciplex Formation and Its Photophysical Role

Beyond its intrinsic emission, this compound is highly valued for its ability to form exciplexes—excited-state complexes formed between an electron donor and an electron acceptor.

In the context of OLEDs, this compound primarily functions as an electron donor. Its relatively high HOMO level (-5.4 eV) allows it to efficiently donate electrons to a suitable acceptor molecule when in an excited state. This interaction leads to the formation of an exciplex at the interface between the donor and acceptor materials. The primary molecular mechanism of action involves this ability to serve as a source of electrons to create these exciplexes, a process vital for the performance of certain OLED devices.

The exciplexes formed with this compound can play a dual role in OLEDs. The exciplex itself can be the light-emitting species, where the energy of the exciplex determines the color of the emitted light. Alternatively, the compound can be used as a host material in an emitting layer. In this configuration, energy is transferred from the exciplex to a dopant guest molecule (either fluorescent or phosphorescent), which then emits light. This versatility makes it a valuable component in designing high-efficiency OLEDs.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

This compound is also a significant material in the field of Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows OLEDs to harvest non-emissive triplet excitons and convert them into emissive singlet excitons, dramatically increasing device efficiency.

The compound is widely used as a host material for TADF emitters. mdpi.com Its high triplet energy and good charge transport properties make it suitable for hosting TADF guest molecules, preventing the quenching of the guest's triplet excitons and facilitating efficient energy transfer. Furthermore, BCzPh itself has been incorporated as a functional layer, such as an electron-blocking or hole-transporting layer, in device architectures designed to optimize the performance of TADF emitters. the-innovation.orgthe-innovation.org Its structural stability, evidenced by a high glass transition temperature, also contributes to the operational longevity of TADF devices. mdpi.com

Phosphorescence Behavior and Triplet Exciton (B1674681) Management

This compound (BCzPh) is a prominent host material, particularly for phosphorescent organic light-emitting diodes (PHOLEDs), due to its distinct electronic properties and high triplet energy. ossila.commdpi.com Its primary role in these devices is to facilitate efficient energy transfer to a phosphorescent guest emitter, a process critical for harvesting triplet excitons and achieving high quantum efficiencies. The management of these triplet excitons is paramount, as their long lifetimes can lead to efficiency roll-off and degradation pathways if not properly controlled.

BCzPh's molecular design allows it to serve as an effective host for a range of phosphorescent dopants, including blue, green, and red emitters. ossila.com Its high triplet energy is sufficient to confine the triplet excitons on the guest emitter molecules, preventing back-energy transfer and non-radiative decay. This capability is fundamental to its function in high-efficiency PHOLEDs. mdpi.com

Furthermore, BCzPh can act as an electron-rich donor component in an exciplex-forming co-host system. ossila.comacs.org When paired with a suitable electron-accepting material, it can form an excited-state complex (exciplex) that enables efficient and exothermic energy transfer to the phosphorescent guest. acs.org This strategy not only ensures that excitons are effectively funneled to the light-emitting dopant but also helps in managing charge balance and broadening the recombination zone within the emissive layer. acs.org In such configurations, the emission originates purely from the phosphorescent guest, with no residual emission from the BCzPh or the exciplex, indicating complete and efficient triplet exciton transfer. acs.org The compound is also utilized as an electron-blocking or hole-transporting layer in certain device architectures, further demonstrating its versatility in controlling exciton and charge carrier dynamics. acs.orgthe-innovation.orgthe-innovation.org

| Property | Value | Source |

| Full Name | This compound | ossila.com |

| Acronym | BCzPh | ossila.com |

| CAS Number | 57102-62-2 | ossila.com |

| Molecular Formula | C₃₆H₂₄N₂ | ossila.com |

| Molecular Weight | 484.59 g/mol | ossila.com |

| HOMO Level | 5.67 eV | ossila.com |

| LUMO Level | 2.3 eV | ossila.com |

| Glass Transition Temp. (Tg) | 100 °C | ossila.com |

Intermolecular Interactions and Aggregation-Induced Phenomena

The performance and stability of organic electronic devices are intrinsically linked to the morphology of the thin films used, which is governed by intermolecular interactions. In the case of BCzPh, its structural design plays a crucial role in mitigating deleterious aggregation effects that can compromise photophysical performance.

A significant advantage of the BCzPh molecular structure is its ability to suppress host-host aggregation and the subsequent formation of excimers. ossila.com Excimers are excited-state dimers that form between adjacent molecules and typically emit light at a lower energy (longer wavelength) than the single molecule, leading to broadened, red-shifted emission spectra and potential efficiency losses.

While BCzPh is designed to reduce aggregation, the study of its derivatives highlights the critical impact that molecular packing can have on the photoluminescence (PL) of thin films. For instance, derivatives of 3,3'-bicarbazole with different alkylphenyl substituents at the 9,9'-positions demonstrate varying tendencies to aggregate in the solid state. mdpi.com

A study comparing 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) showed that while they have similar optical properties in solution, their film PL spectra differ significantly. mdpi.com The film of BCz-nBuPh, with its more flexible n-butyl groups, exhibited emission characteristic of molecular aggregation. mdpi.com In contrast, BCz-tBuPh, featuring bulkier tert-butyl groups that further inhibit close packing, showed no such aggregation-induced emission, making it a more suitable host material for solution-processed devices. mdpi.com This comparison underscores the principle that controlling intermolecular aggregation is essential for preserving the desired emission characteristics in the solid state. The rigid and sterically hindered nature of the parent BCzPh compound is therefore a deliberate and effective design choice to prevent the quenching or shifting of photoluminescence that can arise from uncontrolled molecular aggregation in thin films. ossila.com

| Compound | Key Structural Feature | Observation in Film | Implication |

| BCzPh | Dimerization at 3,3'-positions; Phenyl groups at 9,9'-positions | Reduced host-host aggregation and excimer formation ossila.com | Efficient energy transfer and morphological stability ossila.com |

| BCz-nBuPh | n-butylphenyl groups at 9,9'-positions | Molecular aggregation emission observed mdpi.com | Aggregation can alter photoluminescence |

| BCz-tBuPh | t-butylphenyl groups at 9,9'-positions | No aggregation emission observed mdpi.com | Bulkier groups effectively suppress aggregation |

Charge Transport and Injection Capabilities

Hole Transport Characteristics of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

The primary electronic function of BCzPh in many device applications is facilitating the movement of positive charge carriers, or holes. Its molecular structure, featuring two carbazole (B46965) units linked at the 3 and 3' positions, creates an extended π-conjugated system that is conducive to hole transport. chemicalbook.com

BCzPh serves effectively as a hole transport layer (HTL) material in optoelectronic devices. mdpi.comresearchgate.net Its role is to receive holes from the anode and efficiently transport them to the emissive layer. The suitability of BCzPh for this function is underscored by its high glass transition temperature (Tg) of approximately 204–208°C, which ensures better thermal and morphological stability in thin films compared to common materials like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), which has a Tg of about 60°C. mdpi.com

In practical applications, when used as an HTL material, BCzPh has demonstrated the ability to create efficient devices. For instance, an electroluminescent (EL) device using BCzPh (referred to as P-Cvz-2 in the study) as the HTL achieved a luminance efficiency of 5.24 cd/A at a current density of 50 mA/cm². researchgate.net Furthermore, its utility extends to perovskite solar cells, where as a hole transporting material, it contributed to a device structure that achieved a power conversion efficiency of nearly 20%. ossila.com The general class of 3,3′-bicarbazole derivatives is noted for superior glass-forming tendencies and good hole injection and transport properties compared to single carbazole materials. chemicalbook.com

The efficiency of hole injection from the anode into the HTL is critically dependent on the alignment of their respective energy levels. The Highest Occupied Molecular Orbital (HOMO) is the key parameter for the HTL. A smaller energy barrier between the anode's work function and the HTL's HOMO level facilitates more efficient hole injection. BCzPh possesses a HOMO level that makes it effective for this purpose. Reported values for its HOMO level vary slightly across different measurement conditions, ranging from -5.4 eV to -5.67 eV. ossila.com This positions it suitably for efficient hole injection from standard anodes like indium tin oxide (ITO), often used with a hole injection layer. acs.org

| Property | Value (eV) | Source |

|---|---|---|

| HOMO | -5.67 | ossila.com |

| HOMO | -5.4 | |

| LUMO | -2.3 | ossila.com |

| LUMO | -2.1 |

Bipolar Charge Transport Properties

While BCzPh is an excellent hole transporter, it is also described as a bipolar host material, meaning it can transport both holes and electrons. ossila.comossila.com This bipolar nature is particularly valuable when it is used as a host material in the emissive layer of phosphorescent OLEDs (PhOLEDs). In this role, it facilitates the transport of both holes from the HTL and electrons from the electron transport layer (ETL) to the phosphorescent guest emitters, enabling efficient recombination and light emission. ossila.com

The ability to transport both charge carriers helps to confine the recombination zone within the emissive layer, which can lead to higher device efficiencies. ktu.edu The design of host materials with bipolar charge transport properties is a key strategy for developing high-efficiency blue PhOLEDs. researchgate.net

Optimization of Charge Carrier Balance in Device Architectures

Achieving a balance between the number of holes and electrons reaching the recombination zone is crucial for maximizing the efficiency and lifetime of OLEDs. ktu.edu BCzPh is frequently used in device architectures where charge carrier balance can be precisely controlled.

A prominent strategy involves using BCzPh as a hole-transporting (donor) host in an exciplex-forming co-host system. nih.govnih.gov In this setup, BCzPh is mixed with an electron-transporting (acceptor) host. By systematically controlling the mixing ratio of the two host materials, it is possible to optimize energy band matching and achieve superior charge balance. nih.govnih.gov This approach has led to devices with very high current efficiencies and long operational lifetimes. nih.gov For example, when used as a donor material in a blended host system, adjusting the mixing ratio allows for the tuning of carrier mobility and enhancement of the current density in the emissive layer. acs.org This fine-tuning of the charge balance helps to prevent an excess of one type of charge carrier, which can lead to efficiency roll-off at high brightness and reduce device stability. acs.orgrsc.org

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Device Fabrication Methodologies

The fabrication of OLEDs incorporating 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole can be broadly categorized into two main techniques: vacuum deposition and solution processing. Each method offers distinct advantages and is suited for different applications.

Vacuum thermal evaporation is a common technique for the fabrication of small-molecule OLEDs, offering precise control over the thickness and composition of the individual organic layers. In this process, the organic materials, including BCzPh, are heated in a high-vacuum environment (typically around 10⁻⁵ Torr) until they sublime. ktu.edu The vaporized molecules then travel and deposit as a thin film onto a cooled substrate, which is often indium tin oxide (ITO) coated glass. ktu.edu

In a typical vacuum-deposited phosphorescent OLED (PHOLED) structure, BCzPh is used as a host material in the emissive layer (EML). mdpi.comossila.com It is co-evaporated with a phosphorescent dopant, such as an iridium(III) complex. mdpi.comrsc.org The high glass transition temperature of BCzPh contributes to the morphological stability of the vacuum-deposited thin films. mdpi.com The device architecture often consists of multiple layers, including a hole injection layer (HIL), a hole transport layer (HTL), an electron blocking layer (EBL), the EML, a hole blocking layer (HBL), an electron transport layer (ETL), and an electron injection layer (EIL), all deposited sequentially without breaking the vacuum. acs.orgacs.org this compound has been reported as a host material in vacuum-deposited OLEDs, where its high triplet energy and good hole-transporting properties are advantageous. mdpi.comresearchgate.net

Solution-processed OLEDs present a potentially lower-cost manufacturing alternative to vacuum deposition, particularly for large-area devices. mdpi.comnih.gov In this method, the organic materials are dissolved in a suitable solvent to form an "ink," which is then deposited onto the substrate using techniques like spin-coating or ink-jet printing. mdpi.com

While the parent BCzPh has limited solubility, derivatives of 3,3'-bicarbazole have been specifically designed to enhance their solubility for use in solution-processed devices. For instance, the introduction of alkyl groups, such as n-butylphenyl or t-butylphenyl, onto the 9 and 9' positions of the bicarbazole core significantly improves solubility. mdpi.comchemicalbook.com These modified bicarbazole-based small molecules can then be used as host materials in the emissive layer of solution-processed PHOLEDs. mdpi.comnih.gov The emissive layer is typically formed by blending the host material, a phosphorescent dopant, and sometimes charge-transporting additives in a solution and then spin-coating it onto the substrate. mdpi.com For example, a solution-processed green phosphorescent OLED was fabricated using a derivative, 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole, as the host material. mdpi.comchemicalbook.com

Electroluminescence Performance Metrics and Device Stability

The performance of OLEDs incorporating this compound and its derivatives is evaluated based on several key metrics that quantify their efficiency, brightness, and operational longevity.

External quantum efficiency is a critical parameter that measures the ratio of the number of photons emitted from the device to the number of electrons injected. In phosphorescent OLEDs, which can theoretically achieve 100% internal quantum efficiency, the EQE is a direct indicator of the device's ability to convert electrical energy into light.

Devices utilizing derivatives of BCzPh have demonstrated high EQEs. For example, a solution-processed green PHOLED with a 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole host achieved a maximum EQE of 12.5%. mdpi.com In another instance, a green PHOLED employing a BCzPh-pimi (a derivative of BCzPh) and B3PyMPM as an exciplex co-host for a green phosphorescent emitter recorded a maximum EQE of 22.31%. rsc.org This device also exhibited an extremely low efficiency roll-off, maintaining an EQE of 22.16% at a high luminance of 10,000 cd/m². rsc.org Furthermore, tandem OLEDs, which stack multiple emissive units, have been developed using BCzPh as a hole transport material and in an exciplex-forming host system, achieving very high EQEs. A tandem device with three emissive units reached a maximum EQE of 78.7%. acs.org

| Device Type | Host Material | Maximum EQE (%) | Reference |

|---|---|---|---|

| Solution-Processed Green PHOLED | 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole | 12.5 | mdpi.com |

| Green PHOLED with Exciplex Co-Host | BCzPh-pimi:B3PyMPM | 22.31 | rsc.org |

| Tandem OLED (3 Emissive Units) | BCzPh (in exciplex host) | 78.7 | acs.org |

Current efficiency, measured in candelas per ampere (cd/A), reflects the amount of light produced for a given electrical current. Power efficiency, measured in lumens per watt (lm/W), indicates the energy efficiency of the device.

Solution-processed green PHOLEDs using a 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole host have shown a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. mdpi.comnih.govchemicalbook.com At a practical luminance of 1000 cd/m², this device maintained a current efficiency of 38.8 cd/A. mdpi.com In comparison, a similar device with a 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole host exhibited a maximum current efficiency of 30.8 cd/A and a power efficiency of 28.1 lm/W. mdpi.com Tandem OLEDs with BCzPh have demonstrated even higher efficiencies, with a three-unit device reaching a maximum current efficiency of 303.5 cd/A and a power efficiency of 104.1 lm/W. acs.org

| Device Type | Host Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|

| Solution-Processed Green PHOLED | 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole | 43.1 | 40.0 | mdpi.comnih.govchemicalbook.com |

| Solution-Processed Green PHOLED | 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole | 30.8 | 28.1 | mdpi.com |

| Tandem OLED (3 Emissive Units) | BCzPh (in exciplex host) | 303.5 | 104.1 | acs.org |

The relationship between luminance (L), driving voltage (V), and current density (J) is crucial for understanding the operational characteristics of an OLED. These L-V-J curves provide information about the turn-on voltage, brightness levels, and electrical behavior of the device.

For solution-processed green PHOLEDs using a 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole host, the current density-voltage-luminance curves show typical diode behavior. mdpi.com In a tandem OLED structure with a single emissive unit using a BCzPh-based exciplex host, a maximum luminance of over 100,000 cd/m² was achieved. acs.org The turn-on voltage for such devices is generally low. For instance, a red phosphorescent device with a Tris-PCz:B4PyPPM exciplex host system exhibited a low turn-on voltage of 2.3 V. researchgate.net The L-V-J characteristics are influenced by the device architecture, including the thickness of the various layers and the specific materials used for charge transport and injection. epj-conferences.org

Perovskite Solar Cells (PSCs)

This compound, also known by the synonym NP-BC, has demonstrated significant potential in enhancing the performance and stability of perovskite solar cells. mdpi.comresearchgate.net

Role as Hole Transport Material (HTM) in p-i-n Device Structures

In inverted p-i-n structured PSCs, the hole transport material plays a crucial role in efficiently extracting and transporting holes from the perovskite absorber layer to the anode. This compound has been successfully employed as an effective HTM in such devices.

Research has shown that highly efficient and stable PSCs can be realized using a p-i-n device structure of ITO/NiOx/NP-BC/perovskite/ researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM)/BCP/Ag. researchgate.net In this configuration, the NP-BC layer facilitates efficient hole extraction and transport, contributing to a high power conversion efficiency (PCE) of nearly 20%. mdpi.comresearchgate.net The performance of this device is characterized by a high short-circuit current density (Jsc) of 22.38 mA/cm², an open-circuit voltage (Voc) of 1.09 V, and a fill factor (FF) of 79.9%. researchgate.net

Table 3: Performance of a p-i-n Perovskite Solar Cell with this compound as the Hole Transport Material

| Device Structure | Jsc (mA/cm²) | Voc (V) | Fill Factor (%) | PCE (%) |

| ITO/NiOx/NP-BC/perovskite/PCBM/BCP/Ag | 22.38 | 1.09 | 79.9 | ~20 |

This table summarizes the key performance metrics of a high-efficiency p-i-n perovskite solar cell that utilizes this compound (NP-BC) as the hole transport material.

Interfacial Layer Functionality and Defect Passivation for Enhanced Efficiency

Beyond its role as an HTM, this compound also functions as an effective interfacial layer that can passivate defects at the perovskite surface. Defect states at the interfaces within a PSC are a major source of non-radiative recombination, which limits the device's efficiency and stability.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of BCzPh. It offers a balance between computational cost and accuracy, enabling detailed analysis of its electronic structure, geometry, and predictive insights into its performance in devices.

DFT calculations are routinely used to determine the electronic structure of BCzPh, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these frontier orbitals are critical in determining the charge injection/extraction barriers and the transport properties of the material in an organic electronic device. For 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, the HOMO and LUMO energy levels have been calculated, indicating its potential as a host material in organic light-emitting diodes (OLEDs). figshare.com The HOMO level is associated with the electron-donating capability, while the LUMO level relates to the electron-accepting ability. In the case of bicarbazole systems, the HOMO is typically localized on the bicarbazole core, while the LUMO distribution can be influenced by the substituents.

| Molecular Orbital | Energy Level (eV) |

|---|---|

| HOMO | -4.97 |

| LUMO | -0.67 |

Data sourced from a logistic regression exploration of host-dopant compatibility in materials for OLEDs. figshare.com

The three-dimensional structure of BCzPh, including the torsional angles between its constituent parts, significantly impacts its electronic and photophysical properties. DFT calculations have shown that for carbazole (B46965) systems, substitutions on the nitrogen atoms can affect the molecular conformation. rsc.org However, studies comparing phenyl and ethyl substitutions on bicarbazole dimers suggest that the choice of substituent has a relatively slight effect on the dihedral angles. rsc.org

The planarity of the conjugated backbone is another critical factor. DFT studies on similar bicarbazole dimers have revealed that the conjugated backbone tends to planarize upon oxidation (from the neutral to the radical cation and dication states). rsc.org The crystal structure of this compound has been determined, providing precise experimental data on its solid-state conformation. nih.gov The dihedral angle between the donor and acceptor moieties within a molecule is a key parameter; an orthogonal arrangement, where the angle is close to 90°, can help to reduce the spatial overlap between the HOMO and LUMO. acs.org This twisting can destabilize the triplet state more than the singlet state, leading to a smaller energy gap between them. acs.org

| Parameter | Value |

|---|---|

| Space Group | P 1 21/c 1 |

| a | 9.4067 Å |

| b | 9.6150 Å |

| c | 14.1821 Å |

| β | 104.252 ° |

Data sourced from PubChem, referencing a 2018 article in New Journal of Chemistry. nih.gov

Theoretical calculations are essential for predicting the photophysical properties of BCzPh, which are fundamental to its role in light-emitting applications. The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a crucial parameter, particularly for materials exhibiting thermally activated delayed fluorescence (TADF). A small ΔEST allows for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state, enhancing the efficiency of OLEDs. kyushu-u.ac.jp

Computational models show that the molecular design, such as the introduction of cyano groups on related molecules, can significantly influence photophysical properties and strengthen charge transfer effects. the-innovation.org For derivatives of BCzPh, such as BCzT, theoretical investigations demonstrate that molecular vibrations and changes in the dihedral angle can facilitate the necessary spin-orbit coupling for efficient intersystem crossing, even between states of the same charge-transfer nature. acs.org The properties of carbazole-containing polymers are known to be influenced by their unique photophysics, which contributes to their excellent electron donor capacity. conicet.gov.ar

Exciton (B1674681) Stability Modeling and Simulation

In OLEDs, the stability of excitons—bound states of an electron and a hole—is paramount for device longevity and efficiency. Unwanted reactions from high-energy triplet excited states or polarons can lead to chemical decomposition and device degradation. atlas.jp Modeling and simulation are employed to understand and predict these degradation pathways.

The analysis of magnetic-field-modulated electroluminescence (MEL) is a powerful technique used to investigate the dynamics of triplet excitons in operating OLEDs. atlas.jp By studying these magnetic field effects, researchers can gain insights into processes like triplet-triplet annihilation and triplet-polaron annihilation, which are detrimental to device performance and stability. atlas.jp Furthermore, theoretical models are used to study the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC), which are fundamental to the harvesting of triplet excitons in TADF materials. acs.org The design of molecules like BCzPh and its derivatives aims to create stable excited states to ensure efficient light emission. kyushu-u.ac.jp

Computational Approaches for Charge Transfer Pathway Analysis

Understanding the pathways and rates of charge transfer is critical for optimizing the performance of materials like BCzPh in electronic devices. Computational methods provide a framework for this analysis. The Marcus theory is a key theoretical model used to calculate electron transfer rate constants. ktu.edu This theory considers factors such as the electronic coupling between initial and final states, the reorganization energy (both internal and external), and the Gibbs free energy change for the reaction. ktu.edu

In donor-acceptor systems, charge transfer (CT) is a primary process. Computational analysis of the frontier orbitals can reveal the CT nature of excited states. For TADF materials, the spatial separation of the HOMO and LUMO onto different molecular fragments (donor and acceptor) is a key design principle to ensure a small exchange energy and thus a small singlet-triplet energy gap. acs.org The formation of an exciplex, an excited-state complex between an electron donor and an acceptor, is a manifestation of charge transfer. Computational studies on systems involving BCzPh derivatives show that exciplex formation can occur between the radical cation of a donor and the radical anion of an acceptor. kyushu-u.ac.jp These analyses help in designing molecular systems with efficient charge transfer for applications in high-efficiency OLEDs. kyushu-u.ac.jp

Material and Device Stability for Practical Applications

Thermal Stability of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole and Its Derivatives

High thermal stability is a cornerstone of materials intended for use in OLEDs, as it prevents degradation during the fabrication process and under operational heat. This compound (BCzPh) demonstrates excellent thermal properties. It possesses a high glass transition temperature (T_g_) of approximately 100 °C and a decomposition temperature (T_d_), corresponding to 0.5% weight loss, of 340 °C. ossila.com Another measurement records its melting point in the range of 204.0 to 208.0 °C. This high thermal threshold is superior to other host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), making BCzPh a more suitable candidate for thermally stable devices. mdpi.com

Derivatives of BCzPh have been synthesized to further enhance these properties. For instance, attaching alkylphenyl groups to the bicarbazole core, as in 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), results in even higher decomposition temperatures of 410 °C and 423 °C, respectively. mdpi.com This trend of high thermal stability is a characteristic feature of the bicarbazole family, with many derivatives showing decomposition temperatures well above 400 °C. ktu.edumdpi.com

| Compound | Glass Transition Temperature (T_g_) | Decomposition Temperature (T_d_) / Melting Point | Reference |

|---|---|---|---|

| This compound (BCzPh) | 100 °C | 340 °C (0.5% weight loss) | ossila.com |

| 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) | Not Reported | 410 °C | mdpi.com |

| 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) | Not Reported | 423 °C | mdpi.com |

| DACT-II | Not Reported | 484 °C (5% weight loss) | mdpi.com |

Morphological Stability of Thin Films in Device Contexts

The ability of a material to form and maintain a stable, uniform amorphous thin film is crucial for the efficiency and longevity of an OLED. The high glass transition temperature of BCzPh is a key factor in ensuring the morphological stability of these films, preventing crystallization or deformation over time and under thermal stress. ossila.com

The molecular structure of BCzPh, specifically the dimerization of the carbazole (B46965) units, helps to reduce intermolecular aggregation and the formation of excimers, which can otherwise disrupt the film's morphology and degrade device performance. ossila.com Research on various derivatives has shown that they can form amorphous thin films of good optical quality. chemicalbook.com In some cases, the absence of a distinct glass transition temperature is observed, which implies exceptional morphological stability. the-innovation.org By maintaining a stable film structure, these materials ensure consistent charge transport and emission characteristics throughout the device's operational life.

Chemical and Environmental Stability of the Compound

Beyond thermal and morphological resilience, the chemical and environmental stability of BCzPh is vital for protecting devices from degradation due to atmospheric components or electrochemical stress during operation. Bicarbazole derivatives are generally recognized for their high chemical and environmental stability. chemicalbook.com However, to prevent hazardous reactions, it is recommended to avoid contact with strong oxidizing agents, acids, and bases during storage and handling.

Correlation between Material Properties and Device Lifetime

A direct and significant correlation exists between the intrinsic stability of this compound and the operational lifetime of the devices in which it is used. The high thermal and chemical stability of bicarbazole-based host materials are considered crucial factors for achieving long device lifetimes, particularly in demanding applications like blue phosphorescent OLEDs. nih.gov

The strong covalent bonds within the bicarbazole structure contribute to a high bond dissociation energy, which enhances the molecule's resistance to degradation under electrical stress, a key factor in improving the stability of thermally activated delayed fluorescence (TADF) emitters. acs.org When a stable host material like a BCzPh derivative is used, it can significantly extend the lifetime of the entire OLED device. acs.org For example, the use of the stable host SF3K with a bicarbazole-based emitter led to a notable increase in device lifetime. acs.org Therefore, the excellent thermal, morphological, and chemical properties of BCzPh and its derivatives are not merely isolated material characteristics; they are fundamental prerequisites for fabricating efficient and, most importantly, long-lasting organic electronic devices. the-innovation.orgnih.gov

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| BCzPh | This compound |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| BCz-nBuPh | 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole |

| BCz-tBuPh | 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole |

| DACT-II | 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine |

| SF3K | Not specified in sources |

| BCzDBT | 9,9'-bis(dibenzo[b,d]thiophen-2-yl)-9H,9'H-3,3'-bicarbazole |

Future Research Directions and Emerging Paradigms

Rational Design Principles for Advanced Bicarbazole Derivatives

The rational design of new bicarbazole derivatives is a crucial avenue for enhancing device performance. This involves a deep understanding of structure-property relationships, where subtle molecular modifications can lead to significant improvements in material characteristics. Key design principles focus on tuning the electronic and physical properties of the molecule to meet the specific demands of a given application.

One primary strategy involves the functionalization of the bicarbazole core . The introduction of various substituent groups at different positions on the carbazole (B46965) units can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching electron-donating groups can raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, improving electron transport. The linkage between the two carbazole units is also critical; a 3,3'-linkage, as seen in 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, is known to optimize electronic properties for applications in organic light-emitting diodes (OLEDs). In contrast, other linkage positions can alter the degree of π-conjugation and, consequently, the material's photophysical properties.

Another important design consideration is the enhancement of thermal and morphological stability . A high glass transition temperature (Tg) is desirable for preventing the degradation of thin films in devices during operation. This compound already exhibits a higher glass transition temperature than some other host materials. mdpi.com Future designs could incorporate bulky substituents or rigid molecular structures to further increase Tg and ensure long-term device stability. researchgate.net For example, substituting one or two dibenzothiophene (B1670422) units onto the 3,3ʹ-bicarbazole backbone has been shown to improve thermal stability and rigidity. researchgate.net

Furthermore, the development of bipolar host materials is a significant area of research. These materials possess both hole- and electron-transporting capabilities, leading to a more balanced charge distribution within the emissive layer of an OLED and, consequently, higher efficiency. researchgate.net This can be achieved by combining the electron-rich bicarbazole unit with an electron-deficient moiety within the same molecule. researchgate.net The spatial separation of the HOMO and LUMO on these different parts of the molecule is a key design principle for achieving high triplet energy, which is essential for efficient phosphorescent OLEDs. researchgate.net

| Design Principle | Desired Outcome | Example Strategy |

| Tuning Electronic Properties | Optimized charge injection and transport | Introduction of electron-donating or electron-withdrawing substituents. |

| Enhancing Stability | Improved device lifetime and operational stability | Incorporation of bulky groups to increase glass transition temperature (Tg). |

| Achieving Bipolar Transport | Balanced charge carrier distribution for higher efficiency | Combining electron-rich bicarbazole with an electron-deficient moiety. |

| Maximizing Triplet Energy | Efficient hosting of phosphorescent emitters | Spatial separation of HOMO and LUMO on donor and acceptor units. researchgate.net |

Exploration of this compound in Other Organic Electronic Systems

While this compound has been extensively studied as a host material in OLEDs, its favorable electronic properties make it a promising candidate for other organic electronic systems. mdpi.com

Organic Photovoltaics (OPVs): In the realm of solar energy conversion, this bicarbazole derivative can function as a donor material in organic solar cells. Its ability to donate electrons is a key characteristic for this application. The rigid and planar structure of the molecule facilitates π-π stacking, which is crucial for efficient charge transport in photovoltaic devices.

Perovskite Solar Cells (PSCs): A significant area of emerging research is the use of this compound as a hole-transporting material (HTM) in perovskite solar cells. ossila.com In a p-i-n device structure, it has been demonstrated to contribute to highly efficient and stable solar cells, achieving power conversion efficiencies of nearly 20%. ossila.com It can also act as a defect passivation agent for the HTM and as an interfacial layer in these devices. ossila.com

Organic Field-Effect Transistors (OFETs): The excellent charge-transporting properties of carbazole derivatives suggest their potential application in OFETs. ktu.edu The ordered packing of molecules in the solid state, facilitated by the planar structure of this compound, is a prerequisite for high charge carrier mobility in transistor channels.

| Electronic System | Role of this compound | Key Properties |

| Organic Photovoltaics (OPVs) | Electron Donor | Good electron-donating ability, π-π stacking for charge transport. |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM), Interfacial Layer | Efficient hole transport, defect passivation. ossila.com |

| Organic Field-Effect Transistors (OFETs) | Active Channel Material | Potential for high charge carrier mobility due to ordered packing. ktu.edu |

Integration into Hybrid Organic-Inorganic Device Architectures

The integration of organic materials like this compound with inorganic components is a promising strategy for creating novel hybrid devices with enhanced performance and functionality.

As mentioned previously, a prime example of this integration is its use in perovskite solar cells . ossila.com Perovskites are a class of inorganic or hybrid organic-inorganic materials with excellent light-absorbing properties. In these devices, the bicarbazole derivative serves as an organic hole-transporting layer that efficiently extracts and transports positive charge carriers generated in the inorganic perovskite layer upon light absorption. ossila.com This synergy between the organic and inorganic components is crucial for achieving high power conversion efficiencies. ossila.com

Future research could explore the use of this compound in other hybrid architectures, such as:

Hybrid Light-Emitting Diodes (LEDs): Combining the emissive properties of inorganic quantum dots with the excellent charge-transporting capabilities of the bicarbazole derivative could lead to highly efficient and color-tunable LEDs.

Hybrid Photodetectors: The high charge carrier mobility of the organic material could be coupled with the strong light absorption of inorganic nanostructures to create sensitive and fast photodetectors.

The development of such hybrid devices requires careful engineering of the interface between the organic and inorganic materials to ensure efficient charge transfer and minimize energy losses.

Development of Novel Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the fundamental processes occurring within organic electronic devices during operation, the development of advanced in-situ and operando characterization techniques is essential. opticsjournal.netresearching.cn These techniques allow for the real-time monitoring of the material's structural and electronic properties under realistic device conditions. opticsjournal.net

For bicarbazole-based materials, in-situ techniques could provide valuable insights into:

Film Morphology Evolution: In-situ atomic force microscopy (AFM) and optical microscopy can be used to study the crystallization and film formation processes of bicarbazole derivatives, which are critical for device performance. opticsjournal.net

Charge Carrier Dynamics: Techniques like transient electroluminescence can probe the behavior of charge carriers and excitons within a device, revealing information about charge balance and recombination processes. researchgate.net

Interfacial Properties: In-situ liquid-phase probe microscopies can be employed to characterize the local electronic properties at the interface between the bicarbazole layer and other materials in the device, which is particularly relevant for applications in sensors and bioelectronics. researching.cn

Structural Changes during Operation: In-situ X-ray diffraction and spectroscopy techniques can monitor changes in the crystal structure and electronic states of the material while the device is running, providing information on degradation mechanisms. researching.cn

The data obtained from these in-situ studies will provide crucial feedback for the rational design of more robust and efficient bicarbazole derivatives.

| Characterization Technique | Information Gained for Bicarbazole Systems |

| In-situ Atomic Force Microscopy (AFM) | Real-time observation of film growth and morphology. opticsjournal.net |

| Transient Electroluminescence | Probing charge carrier and exciton (B1674681) dynamics. researchgate.net |

| In-situ Liquid-Phase Probe Microscopy | Characterization of local electronic properties at interfaces. researching.cn |

| In-situ X-ray Diffraction/Spectroscopy | Monitoring of structural and electronic state changes during operation. researching.cn |

Strategies for Scalable Synthesis and Manufacturing of High-Performance Materials

For the widespread commercialization of organic electronic devices, the development of cost-effective and scalable synthesis and manufacturing processes for high-performance materials like this compound is paramount.

Current synthetic routes often rely on methods such as the Ullmann coupling reaction . mdpi.com While effective at the lab scale, transitioning this and other synthetic methods to large-scale industrial production presents challenges in terms of cost, efficiency, and environmental impact. Future research should focus on:

Developing More Efficient Catalytic Systems: Exploring new catalysts for cross-coupling reactions could lead to higher yields, lower reaction temperatures, and reduced costs. Modern approaches already employ Suzuki-Miyaura cross-coupling and oxidative C-C coupling.

Process Intensification: Utilizing technologies like flow chemistry can enable continuous manufacturing processes, offering better control over reaction parameters and facilitating easier scale-up compared to traditional batch processes.

Green Chemistry Approaches: Designing synthetic routes that use less hazardous solvents, reduce waste generation, and are more energy-efficient will be crucial for sustainable manufacturing.

In addition to the synthesis of the material itself, scalable manufacturing of thin films for devices is also a key consideration. Solution-based processing techniques, such as printing and coating, are attractive for their potential for low-cost, large-area fabrication. mdpi.com Therefore, designing bicarbazole derivatives with good solubility in common organic solvents is an important aspect of material design for scalable manufacturing. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing BCzPh and its derivatives?

BCzPh is typically synthesized via Ullmann coupling reactions between carbazole derivatives and aryl halides. For example:

- BCzPh-pimi and BCzPh-mimi (para- and meta-substituted benzimidazole derivatives) are prepared by coupling 9-phenyl-9H,3,3'-bicarbazole with bromophenyl-benzimidazole using CuI as a catalyst, K₂CO₃ as a base, and DMPU as a solvent at 170°C .

- Friedel-Crafts alkylation is employed for tert-butyl-substituted derivatives, using AlCl₃ as a Lewis catalyst and dichloromethane/chloroform as solvents .

Key steps : Purification via column chromatography and structural validation using ¹H/¹³C NMR, HRMS, and elemental analysis .

Q. How do substituents (e.g., alkyl groups) influence BCzPh’s material properties?

Substituents like n-butyl , t-butyl , or adamantane groups modulate:

- Solubility : Bulky tert-butyl groups enhance solubility in organic solvents (e.g., toluene, chloroform), critical for solution-processed OLEDs .

- Thermal stability : Differential scanning calorimetry (DSC) shows t-butyl derivatives (BCz-tBuPh) have higher glass transition temperatures (Tg) than n-butyl analogs (BCz-nBuPh) .

- Electrochemical properties : Cyclic voltammetry reveals tert-butyl groups slightly raise HOMO levels (-5.76 eV for BCzPh) due to electron-donating effects, improving hole-transport capabilities .

Q. What characterization methods are essential for analyzing BCzPh-based materials?

- Photophysical analysis : UV-Vis absorption and photoluminescence (PL) spectra to determine bandgap and exciton behavior.

- Electrochemical profiling : Cyclic voltammetry for HOMO/LUMO levels and charge injection/transport balance .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition temperatures (>400°C for most derivatives) .

- Single-crystal X-ray diffraction : Resolve molecular packing and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. Why do bulk-type exciplex devices outperform interface-type devices using BCzPh?

In bulk-type exciplexes (e.g., BCzPh:CN-T2T blend), intermolecular charge-transfer (CT) states form uniformly, enabling:

- Higher EQE : 26.4% vs. 7.7% for interface-type devices .

- Dominant exciplex emission : Bulk devices exhibit pure CT emission (λem ≈ 550 nm), while interface devices show mixed emissions from the acceptor layer (CN-T2T) .

Methodological insight : Optimize donor:acceptor ratios (e.g., 1:1 for BCzPh:CN-T2T) and annealing conditions to stabilize CT states .

| Device Type | EQEmax (%) | Dominant Emission Source | Key Advantage |

|---|---|---|---|

| Bulk exciplex | 26.4 | CT state | Uniform exciton distribution |

| Interface exciplex | 7.7 | Acceptor layer | Simplified fabrication |

Q. How can BCzPh derivatives reduce efficiency roll-off in phosphorescent OLEDs?

BCzPh-based exciplex co-host systems (e.g., BCzPh-pimi/CN-T2T) mitigate roll-off by:

- Balancing carrier mobility : Introducing benzimidazole substituents lowers hole mobility, reducing triplet-polaron quenching .

- Enhancing exciton confinement : Rigid bicarbazole cores suppress triplet-triplet annihilation (TTA) at high currents (>10,000 cd/m²) .

Experimental validation : Transient electroluminescence (EL) and impedance spectroscopy quantify carrier dynamics .

Q. What design strategies enable chiral BCzPh derivatives for CP-TADF applications?

- C₂-symmetric donors : Chiral bicarbazole units (e.g., B1/B2 derivatives) paired with acceptors (e.g., difluoroterephthalonitrile) create spatial HOMO-LUMO separation, minimizing ΔEST (<0.1 eV) .

- Rigid 8-membered linkers : Oxygen-bridged structures enhance conformational stability, achieving |glum| values up to 2.0×10⁻³ .

Key metric : Circularly polarized luminescence (CPL) spectra quantify dissymmetry factors.

Q. How is BCzPh applied in non-OLED contexts, such as perovskite solar cells?

BCzPh derivatives (e.g., DCZ-4P) functionalize self-assembled monolayers (SAMs) on metal oxide/perovskite interfaces:

Q. What role does BCzPh play in hydrogen-bonded organic frameworks (HOFs)?

3,3′,6,6′-Tetracyano-9,9′-bicarbazole derivatives form triply interpenetrated HOFs via CN···H-C hydrogen bonds:

Q. How do BCzPh-based hosts improve solution-processed TADF-OLED performance?

CzCzPh-mAd (adamantane-substituted BCzPh):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.